6,6,6-Trifluorohexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluorohexan-3-amine is an organic compound characterized by the presence of three fluorine atoms attached to the sixth carbon of a hexane chain, with an amine group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluorohexan-3-amine typically involves the introduction of the trifluoromethyl group into the hexane chain followed by the introduction of the amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Catalysts such as palladium or nickel may be used to enhance the reaction rates and yields. The use of automated systems and reactors can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluorohexan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
6,6,6-Trifluorohexan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluorohexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to increased potency and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluorohexan-2-amine: Similar structure but with the amine group on the second carbon.
6,6,6-Trifluorohexan-4-amine: Similar structure but with the amine group on the fourth carbon.
6,6,6-Trifluorohexanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
6,6,6-Trifluorohexan-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C6H12F3N |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
6,6,6-trifluorohexan-3-amine |
InChI |
InChI=1S/C6H12F3N/c1-2-5(10)3-4-6(7,8)9/h5H,2-4,10H2,1H3 |
InChI Key |
MUAUJWCCYMBQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.